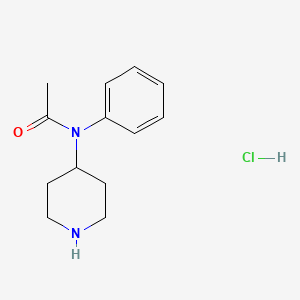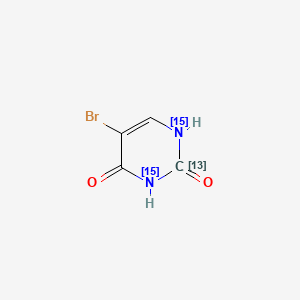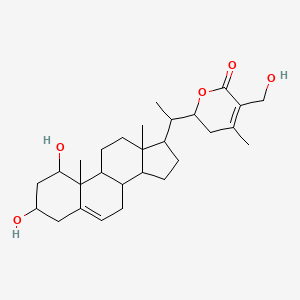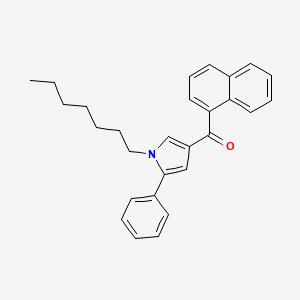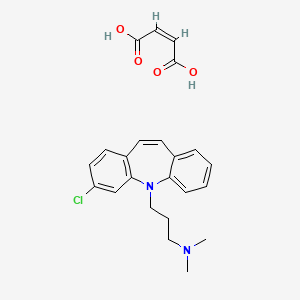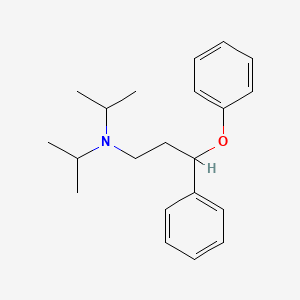
(S)-4-Amino-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-Amino-5-phenylpentanoic acid, or S-PPA, is a naturally occurring amino acid found in the human body and is essential for normal physiological functioning. It is also known as 5-Phenylvaleric acid, 5-Phenylpentanoic acid, and Phenylvaleric acid. S-PPA is a non-proteinogenic amino acid that has been studied for its potential therapeutic effects in the treatment of various diseases.
Scientific Research Applications
Marine Bacteria and Peptide Inhibition
A study by Um et al. (2013) identified thalassospiramides A and D, peptides from the marine bacterium Thalassospira sp., which include 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) derivatives. These compounds showed inhibition of nitric oxide production in stimulated macrophage cells, suggesting potential anti-inflammatory properties Um et al., 2013.
Organic Compound Degradation
Moody et al. (2002) investigated the degradation of biphenyl by Mycobacterium sp. PYR-1, identifying metabolites including 5-oxo-5-phenylpentanoic acid. This research provides insights into the microbial breakdown of environmental pollutants Moody et al., 2002.
Enzyme Inhibition and Drug Discovery
Liang et al. (2011) discovered stictamides A-C, compounds containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits, from a new Sticta sp. of lichen. These compounds specifically inhibited MMP12, an enzyme implicated in tissue remodeling and various diseases, suggesting a potential route for drug development Liang et al., 2011.
Novel Compounds Synthesis
The Friedel–Crafts reaction study by Natekar and Samant (2010) explored the synthesis of various phenylpentanoic acid derivatives, highlighting methodologies for creating complex organic compounds with potential applications in medicinal chemistry Natekar and Samant, 2010.
Cyanobacteria-Derived Peptides
Research by Williams et al. (2003) on the marine cyanobacterium Symploca sp. led to the isolation of tasiamide B, a peptide incorporating 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), showcasing the diversity of natural products and their potential pharmacological activities Williams et al., 2003.
properties
IUPAC Name |
(4S)-4-amino-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-5-phenylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

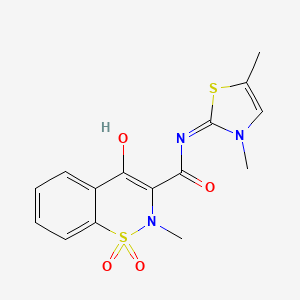


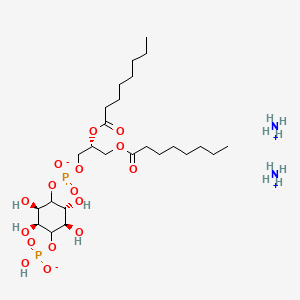
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

